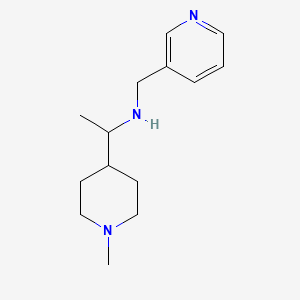
1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a methyl group at the nitrogen atom and a pyridine ring attached via an ethanamine linker. Its unique structure makes it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
準備方法
The synthesis of 1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 4-piperidone.
Methylation: The nitrogen atom of the piperidine ring is methylated using a methylating agent like methyl iodide.
Attachment of the Ethanamine Linker: The ethanamine linker is introduced through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon of a suitable ethanamine derivative.
Coupling with Pyridine: The final step involves coupling the ethanamine derivative with a pyridine ring, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like carbonyls or nitro groups if present.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace existing substituents on the piperidine or pyridine rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.
類似化合物との比較
1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)ethan-1-amine: This compound differs by the position of the pyridine ring substitution, which can affect its binding affinity and biological activity.
1-(1-Methylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)ethan-1-amine: Another positional isomer, with the pyridine ring attached at the 4-position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with molecular targets.
特性
分子式 |
C14H23N3 |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
1-(1-methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H23N3/c1-12(14-5-8-17(2)9-6-14)16-11-13-4-3-7-15-10-13/h3-4,7,10,12,14,16H,5-6,8-9,11H2,1-2H3 |
InChIキー |
VWQKLAYZXSJJQR-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCN(CC1)C)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B14910426.png)
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine](/img/structure/B14910438.png)
![4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide](/img/structure/B14910440.png)


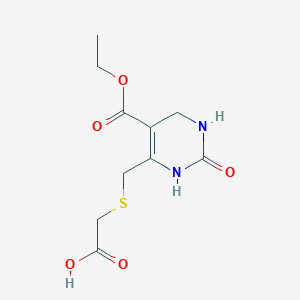
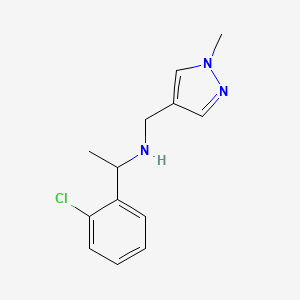
![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)
![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)
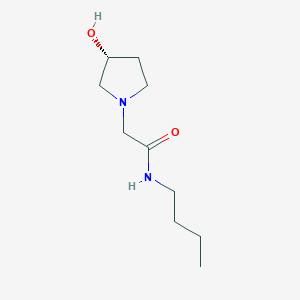
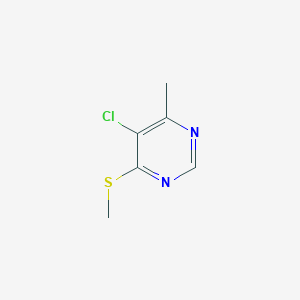
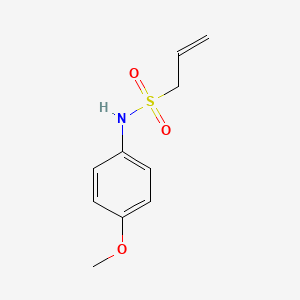

![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
